5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Beschreibung
This compound is a pyrazolo[1,5-a]pyrazine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 5-position and a methyl substituent at the 6-position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . The pyrazolo-pyrazine core is a bicyclic heterocycle with applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or allosteric modulators (e.g., Parkin E3 ligase modulators, as seen in ). Its carboxylic acid moiety enhances solubility and enables conjugation with amines or alcohols for further derivatization.
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-14-11-26-21(19(10-24-26)22(27)28)12-25(14)23(29)30-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-10,14,20H,11-13H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZBLYRPYJVVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid (commonly referred to as Fmoc-pyrazolo) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19N3O4
- Molecular Weight : 389.41 g/mol
- CAS Number : 2344681-36-1
Biological Activity Overview
The biological activities of Fmoc-pyrazolo have been explored primarily in relation to its antimicrobial properties. Recent studies have indicated that this compound exhibits significant activity against various bacterial strains and has potential applications in treating infections.
Antimicrobial Activity
Fmoc-pyrazolo has shown promising results in antimicrobial assays. For instance, a study reported that derivatives of pyrazolo compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be comparable to standard antibiotics like streptomycin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Fmoc-pyrazolo | Staphylococcus aureus | 32 |
| Fmoc-pyrazolo | Escherichia coli | 128 |
| Streptomycin | Staphylococcus aureus | 16 |
The mechanisms through which Fmoc-pyrazolo exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with bacterial protein synthesis or cell wall integrity, similar to other known pyrazole derivatives .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo derivatives, including Fmoc-pyrazolo:
- Synthesis and Evaluation : In a study conducted by researchers at [source], various derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications in the pyrazole structure significantly influenced antibacterial activity.
- In Silico Studies : Molecular docking studies suggested that Fmoc-pyrazolo could bind effectively to bacterial targets, indicating a potential pathway for drug development against resistant strains .
- Comparative Studies : A comparative analysis with other pyrazole derivatives showed that Fmoc-pyrazolo had a superior antibacterial profile against specific strains, making it a candidate for further development as an antibiotic agent .
Vergleich Mit ähnlichen Verbindungen
Core Structure Analog: 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic Acid
- Structural Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.
- Synthetic Utility : Boc is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, whereas Fmoc is base-labile (e.g., piperidine) .
- Stability : Boc derivatives exhibit greater stability toward nucleophiles but are less suited for stepwise solid-phase peptide synthesis compared to Fmoc .
Functional Group Analog: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structural Differences : Features a piperazine ring instead of a pyrazolo-pyrazine core but retains the Fmoc group.
- Applications : Used in linker chemistry for bioconjugation, contrasting with the pyrazolo-pyrazine core’s role in targeted drug design .
- Solubility : The acetic acid moiety in this compound improves aqueous solubility, similar to the carboxylic acid in the target molecule .
Methyl-Substituted Derivatives: (R)-4-Amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile
- Structural Differences: Lacks the Fmoc group but introduces a fluorophenyl and cyano group.
- The methyl group at the 6-position, shared with the target compound, may enhance metabolic stability .
High-Similarity Compounds from Computational Analysis
- Example: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic acid (Similarity Score: 0.93, CAS 219312-90-0) Key Differences: Contains a propargylamino group instead of a pyrazolo-pyrazine core. Applications: Likely used in click chemistry due to the alkyne functionality, diverging from the target compound’s medicinal chemistry focus .
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Industrial Relevance
- Synthetic Challenges : The Fmoc group in the target compound necessitates anhydrous conditions during coupling reactions to prevent premature deprotection .
- Stability Studies : Boc-protected analogs degrade at >100°C, whereas Fmoc derivatives are thermally stable but sensitive to prolonged basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
